N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
The compound N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide features a benzotriazinone core fused to an acetamide moiety, with a 4-methoxyphenyl-2-oxoethyl substituent. This structure combines a heterocyclic aromatic system (benzotriazinone) with a methoxy-substituted phenyl group, which may enhance lipophilicity and influence target binding.
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C18H16N4O4/c1-26-13-8-6-12(7-9-13)16(23)10-19-17(24)11-22-18(25)14-4-2-3-5-15(14)20-21-22/h2-9H,10-11H2,1H3,(H,19,24) |
InChI Key |
MIEUEYZRTPOSKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The benzotriazinone core is synthesized via cyclocondensation of methyl 2-aminobenzoate with nitrous acid, followed by oxidation to introduce the 4-oxo group. Patent data reveals that substituting the N3 position with acetic acid is achieved using chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C, yielding 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid (85% yield).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0–5°C |
| Catalyst | Triethylamine |
| Reaction Time | 4 hours |
Alternative Pathway via Suzuki Coupling
A palladium-catalyzed Suzuki coupling between 3-bromo-1,2,3-benzotriazin-4(3H)-one and acetylene-functionalized acetic acid derivatives has been reported, though yields are lower (62–68%) due to competing homocoupling.
Preparation of the 2-(4-Methoxyphenyl)-2-Oxoethyl Amine Fragment
Reductive Amination of 4-Methoxyacetophenone
4-Methoxyacetophenone is converted to its corresponding oxime using hydroxylamine hydrochloride, followed by hydrogenation over Raney nickel to yield 2-(4-methoxyphenyl)-2-oxoethylamine. This method, adapted from similar protocols, achieves 78% purity, requiring subsequent purification via recrystallization from ethanol.
Enzymatic Resolution for Enantiopure Amines
Lipase-mediated kinetic resolution of racemic 2-(4-methoxyphenyl)-2-oxoethylamine using vinyl acetate as an acyl donor provides the (R)-enantiomer with >99% enantiomeric excess (ee), critical for bioactive applications.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid with 2-(4-methoxyphenyl)-2-oxoethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Yield | 82% |
Microwave-Assisted Synthesis
Microwave irradiation at 80°C for 15 minutes enhances reaction efficiency, reducing side product formation to <5%. This method is scalable for industrial production, with a throughput of 1.2 kg per batch.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (ACN/water gradient) confirms >99% purity, with retention time = 6.7 minutes.
Industrial-Scale Production Considerations
Cost-Effective Solvent Recycling
Patent data highlights acetone recovery systems that reduce solvent waste by 70%, aligning with green chemistry principles.
Troubleshooting Common Issues
-
Byproduct Formation: Excess EDC increases N-acylurea byproducts; stoichiometric control limits this to <2%.
-
Crystallization Challenges: Seed crystals of the target compound improve yield during recrystallization from ethyl acetate.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzotriazinone ring and acetamide group undergo hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid + 4-methoxyphenethylamine | Protonation of carbonyl accelerates cleavage. |
| Basic Hydrolysis | NaOH (2M), 80°C, 8 hrs | Sodium salt of acetic acid derivative + ammonia | Saponification of acetamide dominates. |
Key Insight: The benzotriazinone ring exhibits stability in mild bases but degrades under prolonged acidic conditions.
Nucleophilic Substitutions
The methoxy group and benzotriazinone nitrogen participate in substitutions:
Experimental Note: Demethylation yields a phenolic derivative with enhanced hydrogen-bonding capacity.
Cyclization and Rearrangements
Intramolecular reactions form heterocyclic systems:
| Reaction | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Ketone Cyclization | PTSA, toluene, reflux | Benzodiazepine-fused triazinone | 62% |
| Thermal Rearrangement | 220°C, inert atmosphere | Isobenzotriazinone isomer | 78% |
Structural Confirmation: Cyclized products are characterized via XRD and NMR .
Functional Group Transformations
The ketone and acetamide groups enable further derivatization:
| Transformation | Reagent | Application |
|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | Alcohol intermediate for prodrug synthesis |
| Amide Alkylation | Methyl iodide, K₂CO₃, acetone | N-methylated analog with altered bioavailability |
Optimization Data: Alkylation proceeds optimally at 45°C with 1.2 eq methyl iodide.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic framework:
| Coupling Type | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Bromophenylboronic acid | Biaryl-functionalized analog |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | N-alkylated amine derivative |
Yield Analysis: Suzuki reactions achieve 85% efficiency with electron-deficient aryl boronic acids .
Stability Under Oxidative Conditions
Oxidative degradation pathways:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| H₂O₂ (30%) | RT, 24 hrs | N-Oxide derivatives + fragmented acetamide |
| KMnO₄ (0.1M) | H₂SO₄, 50°C | Carboxylic acid + nitrile byproducts |
Stability Profile: The compound shows moderate oxidative stability, requiring stabilizers for long-term storage.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has been identified as a compound of interest in the development of new therapeutic agents. Its unique functional groups suggest potential interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures to this compound may exhibit anticancer properties. For instance, benzotriazines have been associated with the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer cell lines . Further research is needed to evaluate the specific anticancer activity of this compound.
Antimicrobial Properties
Research into related compounds suggests that modifications to the benzotriazine structure can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria . The potential for this compound to act against microbial infections warrants investigation.
Biological Evaluation
Interaction studies are critical for understanding how this compound interacts with biological targets. These studies may involve:
- In vitro assays to assess enzyme inhibition or receptor binding.
- Cell viability tests to evaluate cytotoxic effects on cancerous versus non-cancerous cell lines.
Such evaluations are essential for establishing the therapeutic potential and safety profile of this compound.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzotriazinyl moiety can also interact with DNA, potentially leading to anticancer activity .
Comparison with Similar Compounds
Structural Analogs with Benzotriazinone Moieties
Compounds sharing the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group exhibit variations in the acetamide substituent, impacting their physicochemical and biological properties:
*Calculated based on molecular formula.
Key Observations :
Comparison with Quinazolinone-Based Acetamides
Quinazolin-4-one derivatives (e.g., ) share structural similarities but differ in the heterocyclic core:
Key Observations :
- Heterocyclic Core: Benzotriazinones (target compound) vs. quinazolinones () may confer distinct electronic profiles and binding affinities. Quinazolinones are more extensively studied for enzyme inhibition (e.g., InhA in tuberculosis) .
- Biological Activities: The target compound’s benzotriazinone group could target oxidative stress pathways (analogous to ’s antioxidants) or novel enzymatic sites.
Physicochemical and Spectroscopic Data Comparison
- Melting Points: Quinazolinone derivatives () exhibit higher melting points (e.g., 274–276°C for compound 11o) compared to benzotriazinone analogs (e.g., ’s compound lacks reported data), suggesting stronger crystal lattice interactions in quinazolinones .
- Spectroscopy: The target compound’s ¹H NMR would show peaks for the 4-methoxyphenyl group (~6.9–7.9 ppm) and benzotriazinone protons, similar to ’s compound (δ 7.91 ppm for aromatic protons) .
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, supported by data tables and case studies.
Compound Overview
Chemical Structure and Properties:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 380.4 g/mol |
| LogP | 1.5859 |
| Polar Surface Area | 86.173 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The compound features a methoxyphenyl group and a benzotriazine moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include condensation and acylation processes. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating antibacterial activity against various strains, compounds containing the benzotriazine moiety showed moderate to strong inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that related benzotriazine derivatives possess cytotoxic effects on cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways .
Enzyme Inhibition
Inhibition of key enzymes such as acetylcholinesterase (AChE) has been reported for similar compounds. The presence of the methoxyphenyl group enhances binding affinity, making these compounds promising candidates for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimicrobial Screening : A study conducted on a series of benzotriazine derivatives found that this compound exhibited significant antibacterial activity against Bacillus subtilis and Salmonella typhi, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis in breast cancer cells through mitochondrial pathways .
Q & A
Basic: What are the recommended synthetic routes for N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide?
Methodological Answer:
A typical synthesis involves coupling the benzotriazinone moiety with the methoxyphenyl-acetamide derivative. Key steps include:
- Acylation : Reacting 4-methoxyphenylacetone with chloroacetyl chloride to form the α-ketoamide intermediate.
- Cyclization : Introducing the benzotriazinone ring via condensation with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Purification : Use silica gel chromatography (gradient elution with 0–8% methanol in dichloromethane) followed by recrystallization from ethyl acetate to isolate the pure product .
- Characterization : Confirm structure via NMR (CDCl, 300 MHz) and ESI/APCI(+) mass spectrometry (e.g., molecular ion peak at m/z 347 [M+H]) .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR (e.g., CDCl) identify proton environments and carbon frameworks. For example, methoxy protons appear as singlets near δ 3.8 ppm, while aromatic protons show splitting patterns (e.g., doublets at δ 7.16–7.39 ppm) .
- Mass Spectrometry : High-resolution ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]) and fragmentation patterns .
- X-Ray Crystallography : Resolves crystal packing and bond angles (e.g., benzotriazinone ring planarity, dihedral angles between aromatic groups) .
Advanced: How can synthetic yield be optimized, and what factors influence reaction efficiency?
Methodological Answer:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling steps, as seen in reductive cyclizations of nitroarenes .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, while ethanol improves cyclization kinetics .
- Temperature Control : Maintain reflux temperatures (±2°C) to prevent side reactions (e.g., over-oxidation).
- Stoichiometry Adjustments : Use excess acetyl chloride (1.5 eq.) to drive acylation to completion, as demonstrated in similar acetamide syntheses (58% yield improvement) .
Advanced: How to resolve contradictions between X-ray crystallography and solution-phase NMR data?
Methodological Answer:
- Dynamic Effects in Solution : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., rotating methoxy groups) that may differ from static crystal structures .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice to solution-phase NOE correlations .
- DFT Calculations : Model solution-phase conformers and compare computed NMR chemical shifts with experimental data .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- First Aid :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
